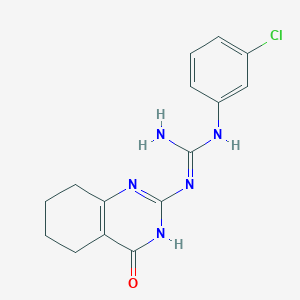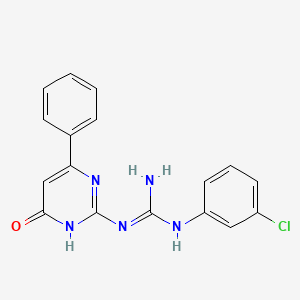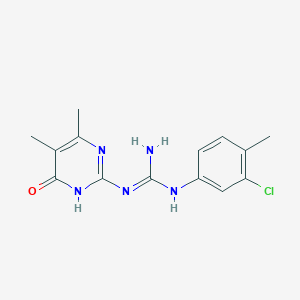![molecular formula C18H19N5O2 B3731049 5-allyl-2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B3731049.png)
5-allyl-2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone
Übersicht
Beschreibung
5-allyl-2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone is a chemical compound that has gained significant attention in scientific research applications. The compound is known for its potential use in the treatment of various diseases due to its pharmacological properties.
Wirkmechanismus
The mechanism of action of 5-allyl-2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone involves the inhibition of various enzymes and proteins that are involved in disease progression. The compound has been shown to inhibit the activity of kinases, which are important in cell signaling pathways. It has also been shown to inhibit the activity of topoisomerases, which are important in DNA replication and transcription.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-allyl-2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone are dependent on the disease being treated. The compound has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-allyl-2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone in lab experiments include its potency and selectivity. The compound has been shown to have a high binding affinity for its target enzymes and proteins, making it an effective tool in studying disease progression. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
For the research of 5-allyl-2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone include the development of more potent and selective analogs. The compound has also been studied for its potential use in combination therapies with other drugs. Further research is needed to fully understand the mechanism of action of the compound and its potential use in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
5-allyl-2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone has been extensively studied for its potential use in the treatment of various diseases. The compound has been shown to have anticancer, antiviral, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-4-methyl-5-prop-2-enyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-5-7-13-11(3)20-18(22-16(13)24)23-17-19-10(2)12-8-6-9-14(25-4)15(12)21-17/h5-6,8-9H,1,7H2,2-4H3,(H2,19,20,21,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCRXSAFKPEDCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC(=N1)NC3=NC(=C(C(=O)N3)CC=C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(8-Methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-isopropyl-4(3H)-pyrimidinone](/img/structure/B3730980.png)
![6-(4-chlorophenyl)-2-[(4,8-dimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B3730985.png)
methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3730996.png)

![2-[(4-ethoxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B3731024.png)


![5-allyl-2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B3731045.png)
![2-anilino-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone](/img/structure/B3731052.png)

![8-methyl-2-(1-piperidinyl)-4-(2-pyridinyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B3731060.png)

![8-methyl-2-(4-morpholinyl)-4-(2-pyridinyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B3731078.png)
![4-(3-hydroxyphenyl)-8-methyl-2-(4-morpholinyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B3731082.png)